1-(dicyclohexylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol
Overview
Description
1-(dicyclohexylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol, also known as Bisoprolol, is a selective beta-1 adrenergic receptor blocker that is widely used in the treatment of hypertension, angina pectoris, and heart failure. It is a white crystalline powder that is soluble in water and ethanol. Bisoprolol was first synthesized in 1976 by Merck, Sharp and Dohme.
Mechanism of Action
1-(dicyclohexylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol selectively blocks beta-1 adrenergic receptors in the heart, which reduces the heart rate and contractility. This leads to a decrease in oxygen demand and an increase in oxygen supply to the heart. This compound also has a vasodilatory effect on the blood vessels, which reduces peripheral resistance and lowers blood pressure.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It reduces sympathetic nervous system activity, decreases plasma renin activity, and increases parasympathetic nervous system activity. This compound also reduces oxidative stress and inflammation in the cardiovascular system.
Advantages and Limitations for Lab Experiments
1-(dicyclohexylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol has several advantages for laboratory experiments. It is a well-characterized drug that is widely available and has a known mechanism of action. This compound is also relatively safe and has few side effects. However, this compound has limitations in laboratory experiments as it is a drug that is designed for human use. The effects of this compound may differ in animal models, and the drug may have off-target effects that are not well understood.
Future Directions
There are several future directions for research on 1-(dicyclohexylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol. One area of research is the potential use of this compound in the treatment of other diseases such as migraine, anxiety, and glaucoma. Another area of research is the development of new formulations of this compound that have improved pharmacokinetic properties. Finally, there is a need for further research on the long-term effects of this compound on cardiovascular health.
Scientific Research Applications
1-(dicyclohexylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol has been extensively studied for its therapeutic effects on cardiovascular diseases. It has been shown to reduce the incidence of cardiovascular events in patients with heart failure, hypertension, and angina pectoris. This compound has also been investigated for its potential use in the treatment of other diseases such as migraine, anxiety, and glaucoma.
properties
IUPAC Name |
1-(dicyclohexylamino)-3-(3-methyl-4-propan-2-ylphenoxy)propan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H41NO2/c1-19(2)25-15-14-24(16-20(25)3)28-18-23(27)17-26(21-10-6-4-7-11-21)22-12-8-5-9-13-22/h14-16,19,21-23,27H,4-13,17-18H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDMHWWTMLFFFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(CN(C2CCCCC2)C3CCCCC3)O)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H41NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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